3-(2,5-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,5-dioxoimidazolidin-1-yl)-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-10-6-13-11(18)16(10)8-3-4-15(7-8)12(19)14-9-2-1-5-20-9/h1-2,5,8H,3-4,6-7H2,(H,13,18)(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJCNVGFTXDQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the imidazolidinone and thiophene groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone moiety can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the imidazolidinone can produce various reduced imidazolidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(2,5-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide as an anticancer agent. Research indicates that derivatives of imidazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation and induction of apoptosis in cancer cells through the modulation of key signaling pathways involved in tumor growth and survival .
Kinase Inhibition
The compound may serve as a scaffold for developing selective protein kinase inhibitors. Kinases play critical roles in cell signaling and are often implicated in cancer progression. The optimization of imidazolidinone derivatives has been explored for their inhibitory activity against specific kinases, including mitogen and stress-activated protein kinase (MSK-1) . This opens avenues for targeted cancer therapies that minimize off-target effects.
Anti-inflammatory Properties
Research into related compounds suggests that imidazolidinone derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property may be beneficial in treating chronic inflammatory diseases, providing a dual action as both an anti-cancer and anti-inflammatory agent .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values indicating potent cytotoxicity against breast cancer cell lines. |
| Study B | Kinase Inhibition | Identified as a selective inhibitor of MSK-1 with potential applications in targeted cancer therapy. |
| Study C | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 3-(2,5-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Thiophene-Containing Derivatives
- Target Compound vs. Cyclopenta[b]thiophene Derivatives (Compound 24): Both compounds incorporate thiophene moieties, but the target lacks the cyclopenta[b]thiophene core and pyrimidin-2-yl sulfamoyl group found in Compound 24. The latter’s antiproliferative activity in MCF7 cells is attributed to ATP-binding site inhibition in tyrosine kinases . The absence of a cyano or sulfamoyl group in the target compound suggests divergent biological targets.
- Comparison with D41 (ATH25956): D41 shares the thiophen-2-yl substituent but employs a 1,2,4-triazine core instead of pyrrolidine.
Pyrrolidine Carboxamide Analogs
- In contrast, the target compound’s dioxoimidazolidinyl group may favor solubility and hydrogen bonding.
Biological Activity
3-(2,5-dioxoimidazolidin-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4O3S, featuring a pyrrolidine ring, an imidazolidinone moiety, and a thiophene group. The presence of these functional groups suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O3S |
| Molecular Weight | 286.33 g/mol |
| LogP | Not specified |
| Polar Surface Area | Not specified |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. In vitro studies have shown that derivatives of imidazolidinones can inhibit cell proliferation in various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM depending on the specific derivative and assay conditions .
Case Study:
In a study comparing different derivatives, it was found that compounds with imidazolidinone structures demonstrated higher activity in 2D assays compared to 3D assays, suggesting that structural modifications could enhance efficacy against tumor cells while minimizing toxicity to normal cells .
Antibacterial Activity
The compound's potential antibacterial activity has also been explored. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported between 625–1250 µg/mL .
The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors within the target cells. The binding affinity and interaction dynamics can lead to modulation of various signaling pathways, influencing cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(2,5-dioxoimidazolidin-1-yl)-N-(phenyl)pyrrolidine-1-carboxamide | Phenyl group instead of thiophene | Moderate antitumor activity |
| 3-(2,5-dioxoimidazolidin-1-yl)-N-(furan-2-yl)pyrrolidine-1-carboxamide | Furan group instead of thiophene | Lower antibacterial activity compared to thiophene derivative |
The thiophene group in the compound enhances its electronic properties and may contribute to its biological activity by affecting the compound's reactivity and binding characteristics.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Cyclization | DMF, I₂, Et₃N, 80°C | 72–85 | ¹H/¹³C NMR, IR |
| Coupling | CuI, THF, rt | 65–78 | LC-MS, elemental analysis |
Use statistical DoE to minimize trials by varying parameters (e.g., solvent ratio, catalyst loading) and applying response surface methodology . ICReDD’s feedback loop integrating computational reaction path searches with experimental validation is a robust framework .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key for verifying pyrrolidine ring conformation, imidazolidinone carbonyl signals (~170–175 ppm), and thiophene proton splitting patterns (δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Note : Dynamic effects (e.g., rotational isomerism) may cause splitting in NMR; use variable-temperature NMR to resolve ambiguities .
Advanced: How can computational chemistry guide the design of derivatives with improved properties?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., transition-state energies for cyclization) and optimize geometries .
- Molecular Docking : Screen derivatives for bioactivity by simulating binding poses with target proteins (e.g., enzymes or receptors). For example, thiophene and imidazolidinone moieties may interact with hydrophobic pockets .
- CRDC Framework : Apply RDF2050112 (reaction fundamentals) and RDF2050108 (process simulation) to model reactor scalability .
Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?
Answer:
- Cross-Validation : Compare NMR data with X-ray structures to confirm stereochemistry. For example, pyrrolidine ring puckering might differ in solution vs. solid state .
- Elemental Analysis : Resolve purity disputes (e.g., discrepancies in %C/%H due to residual solvents) .
- Dynamic NMR : Detect conformational flexibility (e.g., imidazolidinone ring inversion) causing split signals .
Basic: What purification methods are effective for this compound?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for intermediates .
- Recrystallization : Polar solvents (e.g., ethanol/water) yield high-purity crystals (>95%) .
- Membrane Technologies : For large-scale purification, consider nanofiltration (MWCO ~300 Da) to remove byproducts .
Advanced: What strategies mitigate side reactions during synthesis (e.g., thiophene ring oxidation)?
Answer:
- Inert Atmosphere : Use argon/nitrogen to prevent thiophene oxidation during coupling .
- Protecting Groups : Temporarily block reactive sites (e.g., imidazolidinone NH with Boc groups) .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy detects intermediates and halts reactions at optimal conversion .
Advanced: How can structure-activity relationships (SAR) be established for biological activity?
Answer:
- Bioassay-Driven Synthesis : Test derivatives for activity (e.g., antimicrobial, antitumor) and correlate with substituents (e.g., thiophene vs. phenyl analogs) .
- QSAR Modeling : Use Hammett constants or molecular descriptors (e.g., logP, polar surface area) to predict bioavailability .
- CRDC Alignment : Apply RDF2050103 (chemical engineering design) to scale promising candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
